Butylated Hydroxyanisole

Catalog No.
S603744
CAS No.
25013-16-5
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylated Hydroxyanisole

CAS Number

25013-16-5

Product Name

Butylated Hydroxyanisole

IUPAC Name

2-tert-butyl-4-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3

InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
Insoluble in water, freely soluble in ethanol
Insoluble in water
Soluble in petroleum ether, ethanol
Freely soluble in alcohol, propylene glycol, chloroform, ether; soluble in petroleum ether (Shellysolve H), fats, oils.
1% in glycerine at 100 °C
For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Synonyms

3-BHA, 3-tert-butyl-4-hydroxyanisole

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

The exact mass of the compound Butylhydroxyanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 65.3° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties and Potential Health Benefits:

  • Free Radical Scavenging: BHA exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases like cancer and neurodegenerative disorders [].
  • Anti-inflammatory Effects: Studies suggest BHA might possess anti-inflammatory properties, offering potential benefits in conditions like inflammatory bowel disease and arthritis [].
  • Cancer Research: While the role of BHA in human cancer is controversial, some in vitro and animal studies suggest potential anti-cancer effects, prompting further research []. However, it is crucial to note that these studies do not directly translate to human consumption, and further investigation is necessary.

BHA as a Research Tool:

  • Cellular and Molecular Studies: BHA serves as a valuable tool in cell and molecular biology research due to its ability to modulate specific cellular processes, allowing researchers to study mechanisms related to oxidative stress, inflammation, and cell signaling pathways [].
  • Drug Development: BHA's well-defined properties make it a useful tool in drug development, particularly in studies investigating the effects of antioxidants on drug efficacy and toxicity [].

BHA in Environmental Research:

  • Environmental Pollutant Analysis: BHA, along with other phenolic antioxidants, is sometimes used as a reference standard in environmental research to analyze and quantify various pollutants in water and soil samples [].

Butylated hydroxyanisole is a synthetic antioxidant commonly used as a food preservative. It is a waxy, solid petrochemical characterized by its ability to prevent rancidity in fats and oils, thereby extending the shelf life of various products. The chemical structure of butylated hydroxyanisole consists of two isomeric forms: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. It is primarily derived from 4-methoxyphenol and isobutylene, and it exhibits antioxidant properties by stabilizing free radicals through its conjugated aromatic ring .

As an antioxidant, BHA acts by interrupting free radical chain reactions that cause oxidation. Free radicals are highly reactive molecules with an unpaired electron, leading to the breakdown of fats and oils. BHA donates a hydrogen atom to the free radical, forming a stable molecule and preventing further propagation of the chain reaction []. This mechanism helps to preserve the quality and freshness of food products.

The safety of BHA is a subject of ongoing research. While generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) at specific use levels in food, some studies have suggested potential health concerns, including endocrine disruption and carcinogenicity. More research is needed to fully understand the long-term effects of BHA consumption.

Data on Toxicity:

  • Oral LD50 (rat): 880 mg/kg [] (LD50 refers to the median lethal dose, the amount of a substance that is fatal to 50% of a test population)

Safety Considerations:

  • BHA may cause skin irritation in some individuals.
  • Pregnant and lactating women may want to limit their intake of BHA due to potential developmental and hormonal effects.

Butylated hydroxyanisole can be synthesized through two primary methods:

  • Alkylation of p-Methoxyphenol: This method involves reacting p-methoxyphenol with isobutylene, resulting in a mixture of the two isomeric forms.
  • Methylation of tert-Butylhydroquinone: This alternative method also yields butylated hydroxyanisole but is less commonly used in industrial applications .

The synthesis typically results in a composition that is approximately 90% 3-tert-butyl-4-hydroxyanisole and 10% 2-tert-butyl-4-hydroxyanisole due to steric influences during the reaction .

Butylated hydroxyanisole is widely used across various industries due to its antioxidant properties:

  • Food Industry: It is added to fats and oils to prevent rancidity.
  • Cosmetics: Used as a preservative in various cosmetic formulations.
  • Pharmaceuticals: Incorporated into medicines such as cholecalciferol (vitamin D3) and lovastatin.
  • Rubber and Petroleum Products: Acts as an antioxidant to enhance product stability .

Several compounds share structural similarities with butylated hydroxyanisole, including:

Compound NameStructure TypeMain UseUnique Features
Butylated HydroxytoluenePhenolic antioxidantFood preservativeSimilar to butylated hydroxyanisole but with a hydroxytoluene structure
Tert-ButylhydroquinoneHydroquinone derivativeFood preservativeMetabolite of butylated hydroxyanisole; considered more potent
Propyl GallateGallate esterFood preservativeExhibits antioxidant properties similar to butylated hydroxyanisole
Gallic AcidNatural phenolic compoundAntioxidantFound naturally; less synthetic than butylated hydroxyanisole

Butylated hydroxyanisole's unique positioning lies in its specific structure that allows it to act effectively as an antioxidant while also raising safety concerns due to its potential carcinogenicity.

Free Radical Scavenging Activity

Butylhydroxyanisole demonstrates potent free radical scavenging capabilities through its phenolic structure, which enables effective interaction with various reactive species [1]. The compound consists of a mixture of two isomeric organic compounds: 2-tertiary-butyl-4-hydroxyanisole and 3-tertiary-butyl-4-hydroxyanisole, with the conjugated aromatic ring system providing the foundation for radical stabilization [1].

The free radical scavenging mechanism operates through hydrogen atom transfer from the phenolic hydroxyl group to neutralize peroxyl radicals and other reactive oxygen species [7]. Research demonstrates that butylhydroxyanisole effectively inhibits the generation of intracellular reactive oxygen species, as evidenced in primary cultured mouse hepatocytes exposed to hydrogen peroxide-induced oxidative stress [3] [7]. The compound's ability to scavenge 2,2-diphenyl-1-picrylhydrazyl radicals has been quantified, showing superior performance compared to many natural antioxidants [11] [13].

Comparative studies utilizing the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay reveal that butylhydroxyanisole exhibits 94.8% inhibition of radical activity, demonstrating exceptional scavenging efficiency [11] [13]. The radical scavenging activity follows a concentration-dependent pattern, with higher concentrations providing enhanced protection against oxidative damage [9] [21].

The phenoxy radical formed during the scavenging process exhibits remarkable stability due to resonance delocalization throughout the aromatic ring system [1] [10]. This stabilization prevents the propagation of radical chain reactions, effectively terminating the oxidative cascade that would otherwise lead to cellular damage [26] [28].

Stabilization of Reactive Oxygen Species

Butylhydroxyanisole demonstrates significant capacity for stabilizing reactive oxygen species through multiple molecular mechanisms [3] [5]. The compound effectively reduces hydrogen peroxide-induced reactive oxygen species generation in cellular systems, preventing the formation of destructive oxidative intermediates [3] [7].

The stabilization process involves the formation of stable phenoxy radicals that sequester free radicals and prevent their participation in damaging reactions [1] [26]. Research utilizing electron spin resonance spectroscopy has identified the specific radical intermediates formed during butylhydroxyanisole oxidation, confirming the generation of persistent phenoxy radicals that effectively neutralize reactive species [27].

Studies demonstrate that butylhydroxyanisole pretreatment significantly attenuates hydrogen peroxide-induced increases in intracellular reactive oxygen species levels [3]. The compound's protective mechanism operates through direct scavenging of reactive oxygen species rather than indirect cellular protective pathways [3] [12].

The molecular basis for reactive oxygen species stabilization involves electron donation from the phenolic hydroxyl group, creating stable radical intermediates that terminate oxidative chain reactions [1] [31]. This mechanism proves particularly effective against superoxide anions and hydroxyl radicals, which represent the most damaging reactive oxygen species in biological systems [15] [25].

Structure-Activity Relationship in Oxidation Prevention

The structure-activity relationship of butylhydroxyanisole reveals critical molecular features that determine antioxidant effectiveness [17] [19]. The presence of the tertiary-butyl group adjacent to the hydroxyl-bearing aromatic ring significantly influences the compound's radical scavenging capacity through steric and electronic effects [10] [17].

The two isomeric forms of butylhydroxyanisole exhibit distinct antioxidant properties, with 3-tertiary-butyl-4-hydroxyanisole demonstrating superior radical scavenging activity compared to the 2-tertiary-butyl isomer [19]. This difference stems from the positioning of the bulky tertiary-butyl substituent, which affects the accessibility of the phenolic hydroxyl group and the stability of the resulting phenoxy radical [17] [19].

The methoxy group at the para position relative to the hydroxyl group enhances electron density within the aromatic ring system, facilitating hydrogen atom donation and radical stabilization [31]. This electronic effect contributes significantly to the compound's superior antioxidant performance compared to unsubstituted phenolic compounds [10] [31].

Crystallographic analysis reveals that the 2-tertiary-butyl-4-methoxyphenol isomer forms double helical structures through hydrogen bonding interactions, with oxygen-oxygen distances of approximately 2.707 to 2.740 angstroms [17]. These structural arrangements influence the compound's reactivity and stability in different environments [17].

The ionization potential of butylhydroxyanisole, being among the lowest of common phenolic antioxidants, facilitates initial oxidation in the presence of reactive oxygen species [10]. This property enables the compound to act as a primary electron donor in antioxidant systems, effectively initiating protective radical scavenging cascades [10] [14].

Comparative Analysis with Related Antioxidants

Butylhydroxyanisole demonstrates superior antioxidant capacity compared to numerous synthetic and natural compounds across multiple evaluation methods [8] [9]. Ferric reducing antioxidant power assays consistently rank butylhydroxyanisole as the most effective among synthetic phenolic antioxidants, surpassing butylated hydroxytoluene, oregano essential oil, and rosemary essential oil [8].

Antioxidant Compound2,2-diphenyl-1-picrylhydrazyl Inhibition (%)Relative Effectiveness
Butylhydroxyanisole94.8Highest
Butylated Hydroxytoluene93.9High
Oregano Essential OilLower than syntheticModerate
Rosemary Essential OilLowest testedLow

Direct comparisons with quercetin reveal that butylhydroxyanisole provides superior protection against reactive oxygen species generation and lipid peroxidation in cellular systems [9]. However, quercetin demonstrates better preservation of cellular integrity due to the hemolytic effects associated with butylhydroxyanisole at higher concentrations [9].

When compared to alpha-tocopherol, butylhydroxyanisole exhibits comparable reducing power and radical scavenging activity [21] [22]. Both compounds demonstrate similar effectiveness in inhibiting lipid oxidation, though their mechanisms of action differ significantly [20] [24]. Alpha-tocopherol operates primarily through lipid-phase antioxidant activity, while butylhydroxyanisole functions effectively in both aqueous and lipid environments [24].

Comparative enzyme induction studies demonstrate that butylhydroxyanisole and butylated hydroxytoluene significantly exceed the effectiveness of vitamin E and selenium in stimulating glutathione transferase activity [24]. This enhanced enzyme induction capacity contributes to the superior cellular protective effects observed with synthetic phenolic antioxidants [24].

The synergistic interactions between butylhydroxyanisole and other antioxidants reveal complex cooperative mechanisms [2] [10]. Combinations of butylhydroxyanisole with butylated hydroxytoluene demonstrate enhanced anti-inflammatory activity through competitive and protective antioxidation mechanisms [2] [14]. The optimal molar ratios for synergistic effects range from 1:2 to 2:1, providing superior antioxidant performance compared to individual compounds [10] [14].

Molecular Basis of Lipid Oxidation Inhibition

The molecular mechanisms underlying butylhydroxyanisole's lipid oxidation inhibition involve multiple interconnected pathways that collectively prevent lipid peroxidation [31] [32]. The primary mechanism operates through hydrogen atom transfer to lipid peroxyl radicals, effectively terminating the propagation phase of lipid oxidation [31].

Butylhydroxyanisole preferentially reacts with peroxyl radicals at rates exceeding those of substrate lipids, thereby interrupting the autoxidation chain reaction [31]. The rate constant for peroxyl radical scavenging by butylhydroxyanisole significantly exceeds that of most natural antioxidants, providing superior protection against lipid degradation [16] [31].

The formation of stable phenoxy radicals during lipid oxidation inhibition prevents the generation of additional reactive species that would otherwise propagate oxidative damage [26] [32]. These persistent radicals exhibit sufficient stability to avoid participating in further oxidative reactions while maintaining their radical-trapping capacity [29] [32].

Research demonstrates that butylhydroxyanisole effectively inhibits the formation of malondialdehyde, a key marker of lipid peroxidation, in various biological systems [25]. The compound's protective effects extend to both phospholipid and neutral lipid fractions, providing comprehensive protection against oxidative lipid damage [20].

The molecular interactions between butylhydroxyanisole and lipid substrates involve both direct radical scavenging and indirect protective mechanisms [5]. The compound's lipophilic properties enable effective partitioning into lipid phases, positioning the antioxidant molecules in optimal locations for intercepting lipid peroxyl radicals [10] [21].

Mechanistic studies reveal that butylhydroxyanisole can regenerate other antioxidants through electron transfer processes, creating cooperative antioxidant networks that enhance overall lipid protection [2] [10]. This regenerative capacity extends the effective lifetime of antioxidant systems and provides sustained protection against lipid oxidation under prolonged oxidative stress conditions [2] [14].

Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
Other Solid
White or slightly yellow flakes or waxy solid with a slight aromatic smell
White, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste; [CAMEO]
Faintly beige fine plates; [MSDSonline]

Color/Form

White or slightly yellow waxy solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 Da

Monoisotopic Mass

180.115029749 Da

Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
268 °C

Flash Point

313 °F (NTP, 1992)
156 °C
113 °C (235 °F) - closed cup

Heavy Atom Count

13

Odor

Faint characteristic odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
Hazardous decomposition products formed under fire conditions - Carbon oxides.
It degrades after prolonged exposure to sunlight.
When heated to decomposition it emits acrid and irritating fumes.

Melting Point

118 to 131 °F (NTP, 1992)
Between 48 °C and 63 °C
51 °C

UNII

62RAC24292

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/
EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS.
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
Estrogen metabolism-mediated oxidative stress is suggested to play an important role in estrogen-induced breast carcinogenesis. We have earlier demonstrated that antioxidants, vitamin C (Vit C) and butylated hydroxyanisole (BHA) inhibit 17beta-estradiol (E2)-mediated oxidative stress and oxidative DNA damage, and breast carcinogenesis in female August Copenhagen Irish (ACI) rats. The objective of the present study was to characterize the mechanism by which above antioxidants prevent DNA damage during breast carcinogenesis. Female ACI rats were treated with E2; Vit C; Vit C+E2; BHA; and BHA+E2 for up to 240 days. mRNA and protein levels of a DNA repair enzyme 8-Oxoguanine DNA glycosylase (OGG1) and a transcription factor NRF2 were quantified in the mammary and mammary tumor tissues of rats after treatment with E2 and compared with that of rats treated with antioxidants either alone or in combination with E2. The expression of OGG1 was suppressed in mammary tissues and in mammary tumors of rats treated with E2. Expression of NRF2 was also significantly suppressed in E2-treated mammary tissues and in mammary tumors. Vitamin C or BHA treatment prevented E2-mediated decrease in OGG1 and NRF2 levels in the mammary tissues. Chromatin immunoprecipitation analysis confirmed that antioxidant-mediated induction of OGG1 was through increased direct binding of NRF2 to the promoter region of OGG1. Studies using silencer RNA confirmed the role of OGG1 in inhibition of oxidative DNA damage. Our studies suggest that antioxidants Vit C and BHA provide protection against oxidative DNA damage and E2-induced mammary carcinogenesis, at least in part, through NRF2-mediated induction of OGG1.

Vapor Pressure

0.00248 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01%
4-Hydroxyanisole, max 0.5%; 1-tert-butyl-2,5-dimethoxybenzene, max 0.5%; 2,5-Di-tert-butyl-hydroxyanisole, max 0.2%; hydroquinone dimethyl ether, max 0.1%; sulfated ash, max 0.01%; lead (as Pb), max 20 ppm; arsenic (as As) max 3 ppm

Other CAS

121-00-6
921-00-6
25013-16-5

Absorption Distribution and Excretion

CONCENTRATIONS OF 2-TERT-BUTYL-4-METHOXYPHENOL & 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'DIMETHOXY-DIPHENYL (DI-BHA) APPEARED AT DIFFERENT TIMES (0.15-24 HR) IN RAT PLASMA & INTESTINE FOLLOWING 2 G/KG SINGLE ORAL ADMIN OF 2-TERT-BUTYL-4-METHOXYPHENOL. PEAK CONCN IN ALL TISSUES ANALYZED WERE OBSERVED WITHIN 1 HR OF ADMIN. IN INTESTINE 2-TERT-BUTYL-4-METHOXYPHENOL LEVELS WERE APPROX 10 TIMES HIGHER THAN DI-BHA; IN PLASMA THEY WERE BETWEEN 100 & 15 TIMES HIGHER. THE RAT INTESTINE IS CAPABLE OF TRANSFORMING IN VIVO 2-TERT-BUTYL-4-METHOXYPHENOL INTO DI-BHA & MAY BE MAJOR SITE WHERE THIS TRANSFORMATION OCCURS.
Absorption of BHA from the digestive tract is by passive diffusion.
BHA was fed to groups of three beagle dogs at dose levels of 0, 0.3, 3, 30 and 100 mg/kg bw for 1 yr. All animals survived; no pathological lesion was seen, and there was not demonstrable storage of BHA ... .
In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized.
When male volunteers were given an oral dose of 50 mg BHA, 27-77% was excreted in the urine as the glucuronide and urinary metabolites. ... Urinary excretion of BHA was maximal within 17 hr and complete by 48 hr. ... When human volunteers were given a single oral dose of 14(C)-labelled BHA (approx 0.5 mg/kg bw), 60-70% of the radioactivity was excreted in the urine within 2 days and 80-86.5% by day 11. ... Four male volunteers were given 30 mg BHA orally and 10 days late

Metabolism Metabolites

FOLLOWING ORAL ADMIN OF 2 G/KG OF 2-TERT-BUTYL-4-METHOXYPHENOL TO RATS, THE METABOLITE 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL WAS DETECTED IN PLASMA & TISSUE 0.15-24 HR AFTER ADMIN.
DI-BHA (2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL) WAS ISOLATED AS REACTION PRODUCT OF EITHER COMMERCIAL HORSERADISH PEROXIDASE OR PARTIALLY PURIFIED RAT INTESTINE PEROXIDASE & HYDROGEN PEROXIDE WITH 2-TERT-BUTYL-4-METHOXYPHENOL. CYCLIC COMPOUNDS (SUCH AS DI-BHA) POSSESSING A HYDROXY GROUP IN THE RING ARE COMPETITIVE INHIBITORS WITH RESPECT TO GUAIACOL & NON-COMPETITIVE INHIBITORS WITH RESPECT TO HYDROGEN PEROXIDASE IN A SYSTEM CONTAINING GUAIACOL, HYDROGEN PEROXIDASE & PEROXIDASE.
In rat, oral doses (0.4 g/kg) are excreted largely in urine, as glucuronide conjugate (72% of dose) with smaller ammounts of ethereal sulfate (14%) and of unchanged BHA (5%). Similar pattern of metabolism is ... seen in rabbit and human ...
... Dogs excrete only small amounts of BHA glucuronide in urine (5.5%) and most of dose is excreted as unchanged BHA in feces. Dogs also excrete greater proportion as ethereal sulfate (23% of dose), and ... form hydroxylated and demethylated metabolites ... not detected in human urine.
In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized. The main metabolites were 4-O-conjugates: the O-sulfate and the O-glucuronide ... (No data on absorption via the skin were available to the Working Group.)
After administration of a single oral dose of 1000 mg BHA to New Zealand white rabbits, 46% of the dose was excreted in the urine as glucuronides, 9% as ethereal sulfates and 6% as free phenols. Excretion of glucuronides was inversely dose dependent: 60% was recovered as glucuronides after a dose of 500 mg and 84% after 250 mg. Recovery of BHA as glucuronide after repeated dosing (three or four doses) was lower than that after a single dose ... .

Associated Chemicals

2-tert-Butyl-4-hydroxyanisole; 88-32-4
3-tert-Butyl-4-hydroxyanisole; 121-00-6

Wikipedia

Butylated_hydroxyanisole

Use Classification

Food additives
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Alkylation of 4-hydroxyanisole with isobutylene which yields the mixture of 2- and 3-tert-butyl isomers used as product
Methylation of hydroquinone yields an intermediate that gives a mixture of 3-BHA and 2-BHA upon treatment with tert-butyl alcohol and phosphoric acid. Butylation of hydroquinone and subsequent methylation with dimethyl sulfate and sodium hydroxide can also be used to produce a mixture of the two BHA isomers. In addition, BHA can be synthesized by the tert-butylation of 4-methoxyphenol over silica or alumina at 150 °C.
It is manufactured by the alkylation of 4-hydroxyanisole with isobutylene that yields a mixture of 2- and 3-tert-butyl isomers as products.
Butylated hydroxyanisole is prepared from 4-methoxyphenol and tert-butyl alcohol over silica or alumina at 150 °C or from hydroquinone and tert-butyl alcohol or isobutene, using an acid catalyst and then methylating.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE
Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE
Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.
BHA and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.
BHA is very extensively used by food industries, especially in the USA. Because of its high thermal stability it is used in food cooked or fried in animal oils. It is an effective stabilizer for vitamin A, oil of lacum, essential oils, paraffin, and polyethylenes.
Cooking beef patties results in formation of mutagens detectable by Salmonella typhimurium TA98 with metabolic activation. Decreased mutagenic activity results when frying beef with added BHA. The addn of BHA in beef patties may provide a practical way of reducing mutagen formation during frying of beef.
Its antioxidant properties are not lost during cooking so that flour fats and other BHA-stabilized ingredients may be used to produce stabilized products.
For more General Manufacturing Information (Complete) data for Butylated hydroxyanisole (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

HPLC, HPL & GC COMBINED WITH MASS SPECTROSCOPY WERE DEVELOPED TO DETECT 3-TERT-BUTYL-4-HYDROXYANISOLE & 2-TERT-BUTYL-4-HYDROXYANISOLE IN COMMERCIAL BUTYLATED HYDROXYANISOLE USED AS ANTIOXIDANT IN PHARMACEUTICALS & FOODS.
HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.
Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.
In this study, we developed a novel molecularly-imprinted electrochemical sensor based on a glassy carbon electrode (GCE) decorated by graphene-Prussian blue (GR-PB) composites for the selective and sensitive determination of butylated hydroxyanisole (BHA). The molecularly-imprinted polymers (MIPs) were synthesized by BHA and pyrrole as the template molecule and functional monomer, respectively. Also, the MIPs were assembled on the surface of the GR-PB/GCE by electropolymerization. The sensor was characterized by cyclic voltammetry (CV), scanning electron microscopy (SEM), electrochemical impedance spectroscopy (EIS) and chronoamperometry. It was confirmed that the synergistic effects of GR and PB could improve the electrochemical response and the sensitivity of the sensor. The linear range of the sensor was from 9 x 10(-8) mol/L to 7 x 10(-5) mol/L, with a limit of detection (LOD) of 7.63 x 10(-8) mol/L (S/N = 3). The proposed sensor displayed high selectivity, excellent stability and good reproducibility for the determination of BHA. It was successfully applied to the determination of BHA in real samples.
A highly sensitive and convenient high-performance liquid chromatography technique coupled with chemiluminescence (CL) detection for the simultaneous determination of butylated hydroquinone (TBHQ) and butylated hydroxyanisole (BHA) in oil is established. The detection is based on the inhibitory effect on the CL reaction between luminol and potassium ferricyanide in an alkaline medium. Samples were separated through a reverse-phase C18 column using a mobile phase of methanol and water (80: 20, v/v) at a flow rate of 0.5 mL/min. The effects of various parameters including mobile phase, flow rate and chemiluminescence regent were studied. Under optimum conditions, both TBHQ and BHA showed good linear relationships in the range 1x10(-7) - 1x10(-5) g/mL with detection limits of 24 and 33 ng/mL, respectively. The proposed method is simple and sensitive, with low costs. The method was successfully applied for the quantification of TBHQ and BHA in sesame oil. The possible inhibition mechanism is also discussed briefly.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: butylated hydroxyanisole; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.16 ug/L.
Although there have been few occasions to determine air concentrations during the use of BHA, this can be done by collecting it in dilute caustic solution or in organic solvents and then employing colorimetric methods suitable for phenolic materials, ultraviolet spectrophotometry, or polarographic methods for its analysis.
For more Analytic Laboratory Methods (Complete) data for Butylated hydroxyanisole (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHOD IS DESCRIBED FOR DETECTION OF 3-TERT-BUTYL-4-HYDROXYANISOLE IN RAT PLASMA USING HIGH RESOLUTION CAPILLARY GC/MS WITH SELECTIVE ION MONITORING. 10 NG/ML CAN BE DETECTED IN 0.1 ML SAMPLES.
Plasma and urine: GC/FID.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

IN TESTS ON BENZO(A)PYRENE-INDUCED NEOPLASIA OF FORESTOMACH OF ICR/HA MOUSE, ADDN OF 3-TERT-BUTYL-4-HYDROXYANISOLE DECR NUMBER & INCIDENCE OF TUMOR FORMATION.
MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.
RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.
BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
Drinking water disinfection by-products (DBPs) are generated by the chemical disinfection of water and may pose hazards to public health. Two major classes of DBPs are found in finished drinking water: haloacetic acids (HAAs) and trihalomethanes (THMs). HAAs are formed following disinfection with chlorine, which reacts with iodide and bromide in the water. Previously the HAAs were shown to be cytotoxic, genotoxic, mutagenic, teratogenic and carcinogenic. /The objective of the study was/ to determine the effect of HAAs in human somatic and germ cells and whether oxidative stress is involved in genotoxic action. In the present study both somatic and germ cells have been examined as peripheral blood lymphocytes and sperm. The effects of three HAA compounds: iodoacetic acid (IAA), bromoacetic acid (BAA) and chloroacetic acid (CAA) were investigated. After determining appropriate concentration responses, oxygen radical involvement with the antioxidants, butylated hydroxanisole (BHA) and the enzyme catalase, were investigated in the single cell gel electrophoresis (Comet) assay under alkaline conditions, >pH 13 and the micronucleus assay. In the Comet assay, BHA and catalase were able to reduce DNA damage in each cell type compared to HAA alone. In the micronucleus assay, micronuclei (MNi) were found in peripheral lymphocytes exposed to all three HAAs and catalase and BHA were in general, able to reduce MNi induction, suggesting oxygen radicals play a role in both assays. These observations are of concern to public health since both human somatic and germ cells show similar genotoxic responses.
Butylated hydroxyanisole and propylparaben are phenolic preservatives commonly used in food, pharmaceutical and personal care products. Both chemicals have been subjected to extensive toxicological studies, due to the growing concern regarding their possible impacts on environmental and human health. However, the cytotoxicity and underlying mechanisms of co-exposure to these compounds have not been explored. In this study, a set of relevant cytotoxicity endpoints including cell viability and proliferation, oxidative stress, DNA damage and gene expression changes were analyzed to assess whether the antioxidant butylated hydroxyanisole could prevent the pro-oxidant effects caused by propylparaben in Vero cells. We demonstrated that binary mixtures of both chemicals induce greater cytotoxic effects than those reported after single exposure to each compound. Simultaneous treatment with butylated hydroxyanisole and propylparaben caused G0/G1 cell cycle arrest as a result of enhanced generation of oxidative stress and DNA double strand breaks. DNA microarray analysis revealed that a cross-talk between transforming growth factor beta (TGFbeta) and ataxia-telangiectasia mutated kinase (ATM) pathways regulates the response of Vero cells to the tested compounds in binary mixture. Our findings indicate that butylated hydroxyanisole potentiates the pro-oxidant effects of propylparaben in cultured mammalian cells and provide useful information for their safety assessment.
The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.
The present study was aimed to study protective effect of butylated hydroxyanisole (BHA), a phenolic antioxidant used in foods on ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity. Male albino rats of Wistar strain (4-6 weeks old) weighing 125-150 g were used in this study. Animals were given a single dose of Fe-NTA (9 mg/kg body weight) after treatment with BHA (1 and 2 mg/animal/day). Fe-NTA treatment enhanced ornithine decarboxylase (ODC) activity to 5.3-fold, and [(3)H]-thymidine incorporation in DNA to 2.5-fold in kidney compared with the corresponding saline-treated control, whereas glutathione (GSH) levels and the activities of antioxidant enzymes decreased to a range of 2- to 2.5-fold in kidney. These changes were reversed significantly in animals receiving a pretreatment of BHA. The enhanced ODC activity and DNA synthesis showed a reduction to 2.12-fold and 1.15-fold, respectively, at a higher dose of 2 mg BHA/day/animal, compared with the Fe-NTA-treated groups. Pretreatment with BHA prior to Fe-NTA treatment increased GSH and the activities of antioxidant enzymes to a range of 1.5- to 2-fold in kidney. The results indicate that BHA suppresses Fe-NTA-induced nephrotoxicity in male Wistar rats.
For more Interactions (Complete) data for Butylated hydroxyanisole (32 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
It degrades after prolonged exposure to sunlight.

Dates

Last modified: 08-15-2023

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